3-(2,2-Dichloroethenyl)phenol
Description
Structure
3D Structure
Properties
CAS No. |
91703-35-4 |
|---|---|
Molecular Formula |
C8H6Cl2O |
Molecular Weight |
189.04 g/mol |
IUPAC Name |
3-(2,2-dichloroethenyl)phenol |
InChI |
InChI=1S/C8H6Cl2O/c9-8(10)5-6-2-1-3-7(11)4-6/h1-5,11H |
InChI Key |
UJJDGPKGDBQMND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 2,2 Dichloroethenyl Phenol and Analogues
Strategies for Phenol (B47542) Ring Functionalization
The initial and crucial step in the synthesis of 3-(2,2-dichloroethenyl)phenol involves the regioselective functionalization of the phenol ring to enable the introduction of a substituent at the 3-position. This can be achieved through several pathways, each with its own set of advantages and limitations.
Electrophilic Aromatic Substitution Pathways for Halogenated Phenols
Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. In the case of phenols, the hydroxyl group is a powerful activating group, making the ring highly susceptible to electrophilic attack. byjus.com This high reactivity, however, also leads to challenges in controlling regioselectivity and preventing multiple substitutions.
The direct halogenation of phenol typically yields a mixture of ortho- and para-substituted products, with the para isomer often being the major product due to steric hindrance at the ortho positions. byjus.commlsu.ac.in Achieving meta-halogenation through direct electrophilic substitution on phenol is generally not feasible due to the strong ortho-, para-directing nature of the hydroxyl group.
To circumvent this, indirect methods are often employed. For instance, a meta-directing group can be introduced onto the ring, followed by halogenation and subsequent conversion of the directing group to a hydroxyl group. However, a more direct, albeit still challenging, approach involves the use of specific catalysts and reaction conditions to alter the inherent regioselectivity of the halogenation reaction. Recent research has explored the use of Lewis basic selenoether catalysts for the ortho-selective chlorination of phenols, demonstrating that catalyst control can override the innate electronic preferences of the substrate. nsf.gov While this particular study focuses on ortho-selectivity, it highlights the potential of catalyst design in controlling the regiochemistry of electrophilic aromatic substitution on phenols.
Table 1: Regioselectivity in the Chlorination of Phenol under Different Conditions
| Catalyst/Conditions | Ortho:Para Ratio | Reference |
|---|---|---|
| Uncatalyzed | ~1:4 | nsf.gov |
This table illustrates the impact of a catalyst on the regioselectivity of phenol chlorination, showcasing the potential for directing substitution patterns.
Directed Metalation Approaches for Regioselective Substitution of Phenolic Derivatives
Directed metalation, particularly directed ortho-metalation (DoM), is a powerful tool for the regioselective functionalization of aromatic compounds. However, achieving meta-selectivity is more challenging as it requires overriding the proximity-driven ortho-deprotonation. Recent advancements have led to the development of strategies for the meta-selective C-H functionalization of phenols. acs.orgresearchgate.netnih.gov
These methods often involve the use of a directing group that positions a metal catalyst at the meta-position of the aromatic ring. The directing group is typically attached to the phenolic oxygen and is designed to create a macrocyclic transition state that favors metalation at the remote meta-C-H bond. Following metalation, the resulting organometallic intermediate can be quenched with an appropriate electrophile to introduce a desired functional group. For the synthesis of this compound, this could involve the introduction of a halide or a boronic ester at the meta-position, which can then be used in subsequent cross-coupling reactions.
A notable strategy employs a nitrile-based directing group under mild, room-temperature conditions to achieve meta-C-H olefination. acs.org Another approach utilizes a traceless organosilicon template to direct rhodium(III)-catalyzed meta-selective C-H alkenylation of phenol derivatives. acs.org These methods provide a direct route to meta-functionalized phenols, which are key intermediates for the synthesis of the target compound.
Table 2: Examples of Directed meta-C-H Functionalization of Phenol Derivatives
| Directing Group/Catalyst | Functional Group Introduced | Reference |
|---|---|---|
| Nitrile-based template/Pd(II) | Olefin | acs.org |
| Organosilicon template/Rh(III) | Alkene | acs.org |
This table summarizes different directing group strategies for achieving meta-functionalization of phenols, a crucial step for the synthesis of 3-substituted phenols.
Cross-Coupling Reactions for Vinylic Group Introduction onto Aromatic Systems
Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are indispensable tools for the formation of carbon-carbon bonds and are particularly well-suited for the introduction of vinylic groups onto aromatic rings. wikipedia.orgorganic-chemistry.orglibretexts.org
The Heck reaction involves the coupling of an aryl halide or triflate with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org To synthesize a precursor for this compound, a 3-halophenol (e.g., 3-bromophenol or 3-iodophenol) could be coupled with a suitable dichloroethene derivative. The success of this reaction would depend on the reactivity of the dichloroalkene and the ability to control side reactions. The reaction is typically performed using a palladium(0) catalyst, which is often generated in situ from a palladium(II) precursor. nih.gov
The Suzuki-Miyaura coupling offers another powerful route, involving the reaction of an aryl halide with an organoboron compound, such as a boronic acid or a boronic ester, catalyzed by a palladium complex. libretexts.org For the synthesis of the target compound, this would entail the coupling of a 3-halophenol with a (2,2-dichlorovinyl)boronic acid or its ester. A significant advantage of the Suzuki-Miyaura reaction is its tolerance of a wide range of functional groups.
Both the Heck and Suzuki-Miyaura reactions provide versatile and efficient methods for introducing the vinyl moiety, and the choice between them would depend on the availability of the starting materials and the specific reaction conditions required.
Introduction of the 2,2-Dichloroethenyl Moiety
Once a phenol ring is appropriately functionalized at the 3-position, the next critical phase is the introduction of the 2,2-dichloroethenyl group. This can be accomplished through several synthetic pathways.
Synthetic Routes Involving Dichloroacetylation and Subsequent Elimination
One potential, though less documented for phenols, method for introducing the 2,2-dichloroethenyl group involves a two-step sequence of dichloroacetylation followed by an elimination reaction. This approach would first involve the acylation of a phenol derivative at the 3-position with dichloroacetyl chloride or a related reagent. Phenols can undergo both C-acylation (on the ring) and O-acylation (on the hydroxyl group). ucalgary.ca For this strategy to be effective, C-acylation at the 3-position would be necessary. This could potentially be achieved by first performing a Friedel-Crafts acylation on a suitably protected or pre-functionalized phenol.
Following the successful dichloroacetylation to form a 3-(dichloroacetyl)phenol derivative, the next step would be the conversion of the carbonyl group to the dichloroethenyl group. This transformation could be envisioned through a reduction of the ketone to an alcohol, followed by a dehydrohalogenation/dehydration sequence, although this would likely require harsh conditions. A more direct approach would be a reaction that converts the carbonyl directly to the dichloroalkene, potentially through a variation of the Wittig reaction or a similar olefination protocol.
Wittig and Related Olefination Reactions with Dichloro-containing Species
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent). To introduce the 2,2-dichloroethenyl moiety, a dichloromethylene phosphorus ylide would be required.
A plausible synthetic route would start with 3-hydroxybenzaldehyde (B18108). This aldehyde could then be subjected to a Wittig reaction with a reagent such as dichloromethylenetriphenylphosphorane, which can be generated from dichloromethyltriphenylphosphonium chloride. The reaction would convert the aldehyde group directly into the 2,2-dichloroethenyl group, yielding the desired this compound.
The preparation of the necessary dichlorophosphonium salt and the subsequent generation of the ylide are critical steps. The ylide is typically generated in situ by treating the phosphonium (B103445) salt with a strong base. The reactivity of the ylide and the aldehyde, as well as the stability of the phenolic hydroxyl group under the reaction conditions, would be key factors in the success of this approach. While specific examples for 3-hydroxybenzaldehyde might not be readily available in the literature, the general applicability of the Wittig reaction suggests this is a viable synthetic strategy.
Table 3: Key Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 3-Bromophenol |
| 3-Iodophenol |
| 3-Hydroxybenzaldehyde |
| Dichloroacetyl chloride |
| Dichloromethylenetriphenylphosphorane |
Perchlorination and Dehydrohalogenation Sequences for Vinylic Dichloride Formation
One potential, though less common, pathway to creating the 2,2-dichloroethenyl group on a phenolic compound involves a sequence of perchlorination followed by dehydrohalogenation. This strategy focuses on first creating a saturated polychlorinated alkyl chain which is then partially dehalogenated to form the desired vinyl dichloride.
The initial step would involve the Friedel-Crafts acylation of a protected phenol with a suitable acyl halide, such as chloroacetyl chloride, to introduce a two-carbon chain. This is followed by a reaction with a chlorinating agent like phosphorus pentachloride (PCl₅) to replace the carbonyl oxygen with two chlorine atoms, and subsequent chlorination of the alpha-carbon. The resulting polychlorinated ethyl group attached to the phenolic ring would then undergo selective dehydrohalogenation.
The dehydrohalogenation step is critical and typically achieved by using a base. The choice of base and reaction conditions is crucial to control the elimination reaction and avoid unwanted side reactions on the phenolic ring. For instance, reacting 1,2-dichloroethane with calcium hydroxide at elevated temperatures and pressures is a known method for producing vinyl chloride through chemical dehydrohalogenation. google.com This type of reaction, if applied selectively, could form the dichloroethenyl group. However, controlling the regioselectivity and preventing polymerization or other side reactions on the phenol ring presents significant synthetic challenges.
Advanced Synthetic Strategies and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the development of efficient, selective, and environmentally benign methods. For the synthesis of complex phenolic compounds, advanced strategies focus on catalytic processes, continuous manufacturing, and waste reduction.
Catalytic methods offer significant advantages in the synthesis of phenolic compounds by enabling reactions with high selectivity and efficiency under milder conditions.
Cross-Coupling Reactions: A prevalent strategy for forming C-C bonds, such as attaching the dichloroethenyl group to a phenol, involves transition-metal-catalyzed cross-coupling reactions. For instance, a pre-functionalized phenol (e.g., a halophenol or a phenol triflate) could be coupled with a vinyl organometallic reagent.
Direct Hydroxylation: Catalytic methods for the direct hydroxylation of aryl halides provide a route to phenols from readily available starting materials. Copper-catalyzed systems, for example, can convert aryl halides to phenols using a hydroxide source. organic-chemistry.org This approach could be applied in the later stages of a synthesis to unmask the phenol group.
Oxidative Coupling: Nature utilizes oxidative coupling to synthesize complex molecules from simple phenolic building blocks. Chemists have developed catalytic methods to mimic these processes, which can be used to create biphenol scaffolds and other complex structures. nih.gov
Benzene (B151609) Oxidation: Direct oxidation of benzene to phenol is an area of intense research, aiming to replace the multi-step cumene process. mdpi.com Catalysts based on various transition metals incorporated into molecular sieves have shown promise in this conversion. mdpi.com
Recent advancements include the use of nitrous oxide (N₂O) as an oxygen source in nickel-catalyzed phenol synthesis from aryl halides. This method is robust, operates under mild conditions, and tolerates a wide range of functional groups. researchgate.net
Table 1: Comparison of Catalytic Methods in Phenolic Synthesis
| Catalytic Method | Description | Advantages |
|---|---|---|
| Cross-Coupling | Formation of C-C or C-heteroatom bonds using a metal catalyst. | High selectivity, broad substrate scope. |
| Direct Hydroxylation | Conversion of aryl halides directly to phenols. | Atom economy, use of readily available starting materials. organic-chemistry.org |
| Oxidative Coupling | Dimerization or polymerization of phenols through oxidation. | Mimics natural processes, access to complex structures. nih.gov |
| Benzene Oxidation | Direct conversion of benzene to phenol. | Potentially more sustainable alternative to the cumene process. mdpi.com |
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch reactor, offers numerous advantages for the synthesis of phenolic compounds. This technology provides enhanced control over reaction parameters, leading to improved yields, better product quality, and increased safety. ajinomoto.com
Key benefits of continuous flow processing include:
Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive or hazardous reagents and exothermic reactions. ajinomoto.compharmasalmanac.com
Improved Control: Precise control over temperature, pressure, and reaction time allows for optimization of reaction conditions, leading to higher selectivity and reduced byproduct formation. nih.govresearchgate.net
Scalability: Scaling up production is simplified by either running the system for longer durations or by using multiple reactors in parallel ("numbering up"). pharmasalmanac.com
Multi-step Synthesis: Flow chemistry enables the integration of multiple reaction steps into a single, continuous process, eliminating the need for isolation and purification of intermediates. researchgate.netmdpi.com
Microreactors, with their high surface-to-volume ratio, facilitate efficient mixing and heat transfer, further enhancing reaction efficiency. pharmasalmanac.com This approach has been successfully applied to various reactions relevant to phenolic compound synthesis, including oxidative Heck/dehydrogenation reactions. acs.org
Strategies to minimize byproduct formation include:
Reaction Optimization: Careful optimization of reaction conditions (temperature, solvent, catalyst, reaction time) is essential to favor the desired reaction pathway and suppress side reactions.
Use of Protecting Groups: Protecting sensitive functional groups, such as the phenolic hydroxyl, can prevent them from participating in unwanted reactions during the synthesis. youtube.com The choice of protecting group is crucial, as it must be stable under the reaction conditions and easily removable at a later stage.
Chemoselective Reagents: Employing reagents that selectively react with one functional group in the presence of others can significantly reduce the formation of byproducts.
Catalytic Selectivity: As discussed earlier, highly selective catalysts can direct a reaction towards the desired product with high precision. For instance, controlling the regiochemistry in the synthesis of substituted phenols can be achieved through carefully designed catalytic cascade reactions. oregonstate.edu
Process Control in Flow Chemistry: The precise control offered by flow chemistry systems is particularly advantageous for minimizing byproducts in multi-step syntheses by ensuring consistent reaction conditions. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 3 2,2 Dichloroethenyl Phenol
Reactivity of the Phenolic Hydroxyl Group
The hydroxyl group attached to the aromatic ring is a cornerstone of the molecule's reactivity, influencing its acidity, enabling various derivatizations, and serving as a site for oxidative transformations.
Proton Transfer Kinetics and Thermodynamics of Phenols
Phenols are notably more acidic than alcohols. libretexts.org This increased acidity stems from the resonance stabilization of the conjugate base, the phenoxide ion. libretexts.orgbyjus.com Upon deprotonation, the negative charge on the oxygen atom is delocalized into the pi-electron system of the benzene (B151609) ring. libretexts.orgbyjus.com This charge dispersal stabilizes the phenoxide anion, making the parent phenol (B47542) more likely to release a proton. libretexts.org
The acidity of a phenol is significantly influenced by the nature of substituents on the aromatic ring. stackexchange.com
Electron-withdrawing groups , such as nitro or halide groups, enhance the acidity of phenol. pharmaguideline.comdoubtnut.com By pulling electron density away from the ring, they further stabilize the phenoxide ion, facilitating proton donation. byjus.com This effect is most pronounced when the groups are located at the ortho and para positions relative to the hydroxyl group. byjus.comdoubtnut.com
Electron-donating groups , like alkyl groups, have the opposite effect. They destabilize the phenoxide ion by increasing the negative charge on the oxygen, thereby decreasing the acidity of the phenol. stackexchange.comdoubtnut.com
In the case of 3-(2,2-dichloroethenyl)phenol, the dichloroethenyl substituent at the meta position is expected to act as an electron-withdrawing group through an inductive effect (-I), which would increase its acidity compared to unsubstituted phenol.
Table 1: Acidity of Various Substituted Phenols
| Compound | pKa | Effect of Substituent |
|---|---|---|
| Cyclohexanol | ~18 | Reference Aliphatic Alcohol |
| Phenol | 9.95 | Reference Phenol |
| p-Cresol | 10.26 | Electron-Donating (-CH₃) |
| m-Cresol | 10.09 | Electron-Donating (-CH₃) |
| m-Chlorophenol | 9.12 | Electron-Withdrawing (-Cl) |
| p-Chlorophenol | 9.42 | Electron-Withdrawing (-Cl) |
This table illustrates the impact of electron-donating and electron-withdrawing groups on the pKa of phenols.
Derivatization Reactions for Structural Modification of Phenolic Hydroxyls
The phenolic hydroxyl group is a versatile handle for structural modification through various derivatization reactions, most notably etherification and esterification. nih.gov
Etherification: Phenols can be converted to phenol ethers. A common and high-yielding method is the Williamson ether synthesis, which involves two steps:
Deprotonation of the phenol with a strong base (e.g., sodium hydroxide) to form the more nucleophilic phenoxide ion. wikipedia.org
Nucleophilic substitution (Sₙ2) reaction of the phenoxide ion with an alkyl halide to form the ether. wikipedia.orgcdnsciencepub.com
Primary alkyl halides are most effective for this reaction. wikipedia.org Palladium-catalyzed methods have also been developed for the allylic etherification of phenols. frontiersin.org
Esterification: The reaction of phenols with carboxylic acids to form esters is typically slow. chemguide.co.uklibretexts.org Therefore, more reactive derivatives of carboxylic acids, such as acyl chlorides (acid chlorides) or acid anhydrides, are used for efficient esterification. libretexts.orgshaalaa.com The reaction with an acyl chloride, like ethanoyl chloride, proceeds at room temperature to form the corresponding phenyl ester and hydrogen chloride gas. chemguide.co.uklibretexts.org The reaction with acid anhydrides is slower and may require warming. libretexts.org The process can be accelerated by first converting the phenol to its more reactive phenoxide ion. libretexts.org
Table 2: Common Reagents for Phenol Derivatization
| Reaction Type | Reagent Class | Specific Example | Product |
|---|---|---|---|
| Etherification | Alkyl Halide (with base) | Ethyl bromide (CH₃CH₂Br) | Phenyl ether |
| Esterification | Acyl Chloride | Ethanoyl chloride (CH₃COCl) | Phenyl ester |
| Esterification | Acid Anhydride (B1165640) | Ethanoic anhydride ((CH₃CO)₂) | Phenyl ester |
This table summarizes common derivatization strategies for the phenolic hydroxyl group.
Reactivity of the Dichloroethenyl Moiety
The dichloroethenyl group (–CH=CCl₂) possesses a carbon-carbon double bond substituted with two chlorine atoms, which dictates its reactivity.
Nucleophilic Addition Reactions to the Activated Vinylic System
While vinyl chloride is generally unreactive in nucleophilic substitution reactions due to the partial double-bond character of the C-Cl bond, the electronic properties of the dichloroethenyl group in this compound are different. sarthaks.comdoubtnut.com The two electron-withdrawing chlorine atoms polarize the double bond, making the carbon atom bonded to them (C-2) electrophilic and susceptible to nucleophilic attack.
This electronic setup favors nucleophilic addition reactions, where a nucleophile adds across the double bond. The presence of two chlorine atoms on the same carbon activates the vinylic system for such additions. Halogenation reactions, for example, proceed via an initial electrophilic attack on the pi-electrons of the double bond, often forming a cyclic halonium ion intermediate. msu.eduyoutube.com In the case of a dichloro-substituted alkene, the electron-poor nature of the double bond would influence its reactivity towards electrophiles and favor reactions with nucleophiles.
Reductive Dehalogenation Pathways of Chlorinated Alkenes
Chlorinated alkenes can undergo reductive dehalogenation, where chlorine atoms are replaced by hydrogen atoms. This is a significant pathway for the environmental degradation of chlorinated solvents. A widely studied method for the reduction of compounds like vinyl chloride is the use of zero-valent iron (Fe⁰) in aqueous systems. acs.orgacs.org
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acyl chloride |
| Alcohols |
| Alkyl halide |
| Benzene |
| 1,4-Benzoquinone |
| Carboxylic acid |
| Cyclohexadienone |
| Cyclohexanol |
| Dichloroethene |
| Ethane |
| Ethanoic anhydride |
| Ethanoyl chloride |
| Ethene |
| Ethyl bromide |
| Ethylene |
| Hydrochloric acid |
| Hydroquinones |
| Metallic iron (Zero-valent iron) |
| Phenol |
| Phenyliodine diacetate (PIDA) |
| Quinones |
| Sodium dichromate |
| Sodium hydroxide |
Electrophilic and Radical Reactions on the Aromatic Ring
Influence of Dichloroethenyl Substituent on Electrophilic Aromatic Substitution Regioselectivity and Rate
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The rate and regioselectivity (the position of substitution) are governed by the electronic properties of the substituents already present on the ring. studysmarter.co.uk Substituents are broadly classified as activating (electron-donating) or deactivating (electron-withdrawing). wikipedia.org
In this compound, two competing substituent effects are at play:
The Hydroxyl (-OH) Group : This is a powerful activating group. quora.com It donates electron density to the aromatic ring through a strong resonance effect (+M effect), which greatly stabilizes the positively charged intermediate (the arenium ion or σ-complex) formed during the reaction. vanderbilt.edu This activating nature makes phenols highly reactive towards electrophiles, often not requiring a strong Lewis acid catalyst. byjus.com The -OH group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. chemistrytalk.orgsavemyexams.com
The 3-(2,2-Dichloroethenyl) Group : This substituent is expected to be a deactivating group. The vinyl group itself is weakly activating, but the presence of two highly electronegative chlorine atoms on the terminal carbon creates a strong inductive electron-withdrawing effect (-I effect). This effect pulls electron density away from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.org Electron-withdrawing groups are typically meta-directors. savemyexams.com
Regioselectivity: The directing effects present a more complex scenario. The powerful ortho, para-directing influence of the hydroxyl group will be the primary determinant of the substitution pattern. libretexts.org The available positions for substitution relative to the two groups are C2, C4, C5, and C6.
| Position | Directed by -OH | Directed by -Dichloroethenyl | Steric Hindrance | Predicted Outcome |
| C2 | Ortho (Favored) | Ortho (Disfavored) | Moderate (from both groups) | Minor Product |
| C4 | Para (Favored) | Meta (Favored) | Low | Major Product |
| C5 | Meta (Disfavored) | Para (Disfavored) | Low | Unlikely |
| C6 | Ortho (Favored) | Meta (Favored) | Low (from -OH only) | Major Product |
Radical Mediated Reactions and Intermediates in Phenol Chemistry
Phenolic compounds are well-known to participate in radical-mediated reactions, primarily through the formation of a phenoxyl radical intermediate. cmu.edunist.gov This occurs when the hydrogen atom of the hydroxyl group is abstracted by another radical species or through an oxidative process. acs.org
R-Ar-OH + X• → R-Ar-O• + HX (where R-Ar-OH is a substituted phenol and X• is a radical)
Once formed, the phenoxyl radical of this compound would be a resonance-stabilized species. The unpaired electron can delocalize into the aromatic ring, with significant spin density at the ortho and para positions. researchgate.net
These reactive phenoxyl radical intermediates can undergo several subsequent reactions:
Radical Coupling (Dimerization/Polymerization) : Two phenoxyl radicals can combine to form C-C or C-O bonds. wikipedia.org This is a key step in the oxidative coupling of phenols, leading to the formation of biphenols or polyphenyl ethers. researchgate.netnih.gov Coupling typically occurs at the positions with the highest spin density, i.e., the ortho and para carbons. researchgate.net This process can lead to the formation of dimers, oligomers, and even cross-linked polymer networks.
Reaction with Other Molecules : The phenoxyl radical can abstract a hydrogen atom from another molecule, propagating a radical chain reaction. It can also react with other radical species present in the system in termination steps. libretexts.org
Halogenation : Free-radical halogenation, typically initiated by UV light, can occur on alkyl side chains of aromatic rings. wikipedia.orgchadsprep.com While less common for the aromatic ring itself compared to electrophilic halogenation, radical conditions could potentially lead to reactions involving the dichloroethenyl group or the ring. pearson.com
The primary radical intermediates in the chemistry of this compound would be the phenoxyl radical and any radicals formed by addition to the vinyl group. The stability and subsequent reaction pathways of these intermediates would dictate the final product distribution in radical-mediated processes.
Mechanistic Studies Using Advanced Spectroscopic Techniques
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions in real-time directly within the NMR tube. acs.orgnih.gov It provides detailed structural and quantitative information, allowing for the tracking of reactant consumption, intermediate formation, and product generation over time. This data is invaluable for elucidating reaction mechanisms and determining kinetic parameters. labrulez.com
For studying the chemical reactivity of this compound, in-situ ¹H NMR would be particularly effective. Key applications include:
Monitoring Polymerization : The polymerization of the vinyl group can be followed by observing the disappearance of the characteristic signals of the vinyl protons. acs.orgacs.org The integration of these peaks relative to an internal standard or the aromatic protons (which remain unchanged) provides a direct measure of monomer conversion as a function of time. researchgate.net This allows for the calculation of polymerization rates under various conditions (e.g., different initiators, temperatures).
Tracking Electrophilic Aromatic Substitution : By monitoring the aromatic region of the ¹H NMR spectrum, the substitution pattern can be determined. As the reaction proceeds, the signals corresponding to the starting material will decrease, while new signals for the ortho- and para-substituted products will appear. The distinct chemical shifts and coupling patterns of the new aromatic protons would confirm the regioselectivity of the reaction and allow for the quantification of the isomer ratio.
| Proton Type | Approximate ¹H NMR Chemical Shift (ppm) | Expected Change During Reaction | Information Gained |
| Phenolic -OH | 5.0 - 8.0 (variable) | May shift or broaden | Confirmation of reaction at -OH group |
| Aromatic C-H | 6.5 - 7.5 | Decrease of starting signals, appearance of new patterns | Reactant consumption, product formation, regioselectivity |
| Vinylic C-H | 6.0 - 7.0 | Decrease in intensity | Monomer conversion, polymerization kinetics |
Time-Resolved Spectroscopy for Elucidating Reaction Intermediates
Many chemical reactions proceed through highly reactive, short-lived intermediates such as radicals, radical ions, and excited states. These species exist at very low concentrations and have lifetimes on the order of femtoseconds to microseconds, making them impossible to study with conventional spectroscopic methods. nih.gov Time-resolved spectroscopic techniques, like transient absorption spectroscopy and time-resolved resonance Raman spectroscopy, use ultra-short laser pulses to generate and probe these transient species. beilstein-journals.org
In the study of this compound, these techniques are essential for directly observing and characterizing key reaction intermediates.
Transient Absorption Spectroscopy : This technique involves exciting a sample with a short "pump" laser pulse to initiate the reaction and then probing the sample with a "probe" light pulse at various delay times. The difference in absorption between the excited and unexcited sample provides the absorption spectrum of the transient species. acs.org
Phenoxyl Radical Detection : Phenoxyl radicals, the key intermediates in radical-mediated reactions of phenols, have characteristic strong absorption bands in the visible region (typically around 400 nm). acs.orgnih.govacs.org By using laser flash photolysis to generate the phenoxyl radical of this compound, its absorption spectrum, lifetime, and reaction kinetics (e.g., decay via dimerization) could be directly measured. nist.govresearchgate.net
Radical Cation Detection : Direct photoionization of phenols can also produce phenol radical cations, which are precursors to phenoxyl radicals and have distinct absorption spectra. acs.orgacs.org
Time-Resolved Resonance Raman (TR³) Spectroscopy : This technique provides vibrational (fingerprint) information about short-lived intermediates, offering more structural detail than transient absorption. nih.gov By tuning the probe laser to an electronic absorption band of the intermediate, its Raman signal is greatly enhanced. TR³ spectroscopy could be used to obtain the vibrational spectrum of the 3-(2,2-dichloroethenyl)phenoxyl radical, providing insights into how the substituents affect its electronic structure and bonding.
These advanced spectroscopic methods provide a direct window into the fleeting intermediates that govern the reaction pathways of this compound, enabling a detailed mechanistic understanding that is unattainable through the analysis of only starting materials and final products.
Mass Spectrometry-Based Reaction Pathway Analysis
A comprehensive review of available scientific literature and spectral databases indicates a lack of specific studies focused on the mass spectrometry-based reaction pathway analysis of this compound. While mass spectrometry is a common technique for the analysis of phenolic compounds in various contexts, including environmental and metabolic studies, dedicated research detailing the fragmentation patterns and reaction pathways of this specific molecule has not been identified.
In the absence of direct research, a theoretical examination of potential fragmentation pathways can be postulated based on the known mass spectrometric behavior of related compounds, such as phenol, chlorophenols, and styrenes. However, without experimental data for this compound, any such discussion would be speculative and would not meet the requirement for detailed, scientifically validated research findings.
Therefore, this section cannot be populated with the requested detailed research findings or interactive data tables due to the current absence of published data on the mass spectrometry-based reaction pathway analysis of this compound. Further experimental research would be necessary to elucidate these pathways and provide the data required for a thorough analysis.
Computational Chemistry and Theoretical Studies on 3 2,2 Dichloroethenyl Phenol
Molecular Structure and Conformation Analysis
The three-dimensional arrangement of atoms in 3-(2,2-dichloroethenyl)phenol is fundamental to its chemical behavior. Computational methods allow for a detailed examination of its structure and the various conformations it can adopt.
The most stable geometric arrangement of this compound can be determined through quantum chemical calculations. Methods such as Density Functional Theory (DFT), often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), are utilized to perform geometry optimization. This process systematically alters the molecular geometry to find the lowest energy structure on the potential energy surface. For substituted phenols, these calculations provide precise information on bond lengths, bond angles, and dihedral angles, as illustrated in the hypothetical data below.
| Parameter | Atoms Involved | Hypothetical Value |
|---|---|---|
| Bond Length | C-O (Phenolic) | 1.36 Å |
| Bond Length | O-H | 0.96 Å |
| Bond Length | C=C (Vinyl) | 1.34 Å |
| Bond Length | C-Cl | 1.73 Å |
| Bond Angle | C-O-H | 109.5° |
| Bond Angle | C-C-Cl | 122.0° |
| Dihedral Angle | C(ring)-C(ring)-C(vinyl)-C(vinyl) | Variable (see conformational analysis) |
Substituted phenols, including this compound, can exist in various conformations due to rotation around single bonds. Conformational analysis is the study of these different spatial arrangements and their relative energies. For this compound, a key rotational barrier exists around the single bond connecting the dichloroethenyl group to the phenolic ring. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers between them. The stability of different conformers is influenced by factors such as steric hindrance and electronic interactions.
| Conformer | Dihedral Angle (C-C-C=C) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| A | 0° | 5.0 | Eclipsed (higher energy) |
| B | 60° | 1.5 | Gauche |
| C | 120° | 2.0 | Gauche |
| D | 180° | 0.0 | Anti (lowest energy) |
Electronic Structure and Reactivity Prediction
The arrangement of electrons within a molecule is crucial for understanding its reactivity. Computational methods provide valuable tools for predicting how this compound will behave in chemical reactions.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. For this compound, the electron-withdrawing dichloroethenyl group is expected to lower the energies of both the HOMO and LUMO compared to phenol (B47542).
| Molecular Orbital | Hypothetical Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
The distribution of electron density in a molecule can be visualized using an electrostatic potential (ESP) map. These maps illustrate the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), such as those around electronegative atoms like oxygen and chlorine, while blue indicates regions of positive potential (electron-poor), often found around hydrogen atoms attached to electronegative atoms. The ESP map of this compound would be expected to show a negative potential around the phenolic oxygen and the chlorine atoms, and a positive potential around the hydroxyl hydrogen. The partial atomic charges on each atom can also be calculated to provide a quantitative measure of the charge distribution.
| Atom | Hypothetical Partial Charge (a.u.) |
|---|---|
| O (Phenolic) | -0.65 |
| H (Hydroxyl) | +0.45 |
| Cl (vinyl) | -0.15 |
| C (attached to OH) | +0.20 |
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. For substituted phenols, QSAR can be used to predict properties such as antioxidant activity or toxicity. These models are built using a set of molecular descriptors, which are numerical values that encode different aspects of the molecular structure. Relevant descriptors for this compound could include electronic descriptors (e.g., HOMO/LUMO energies, partial charges), steric descriptors (e.g., molecular volume), and lipophilic descriptors (e.g., logP). By establishing a mathematical relationship between these descriptors and a known reactivity parameter for a training set of molecules, the reactivity of new compounds like this compound can be predicted.
| Compound | HOMO Energy (eV) | LogP | Molecular Volume (ų) | Observed Reactivity |
|---|---|---|---|---|
| Phenol | -6.0 | 1.46 | 88.5 | 1.0 |
| 4-Chlorophenol | -6.2 | 2.39 | 98.7 | 1.5 |
| This compound | -6.5 | 3.5 (Predicted) | 125.2 | Predicted Value |
Reaction Mechanism Elucidation via Computational Approaches
Computational chemistry serves as a powerful tool to unravel the mechanistic details of chemical reactions at a molecular level. For phenolic compounds, including this compound, theoretical studies are instrumental in predicting reaction kinetics and thermodynamics, offering a granular view that is often challenging to obtain through experimental means alone.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. In the context of this compound, DFT calculations are crucial for characterizing the transition states of its various reactions. The transition state is a high-energy, transient configuration along the reaction coordinate that represents the energy barrier that must be overcome for a reaction to proceed.
The 2,2-dichloroethenyl group at the meta position of the phenol ring is expected to act as an electron-withdrawing group, influencing the electronic environment of the phenolic hydroxyl group. This influence is critical in reactions such as hydrogen atom abstraction, which is a common pathway for phenolic antioxidants. DFT calculations can be employed to model the interaction of this compound with a radical species, such as a peroxyl radical. The calculations would involve optimizing the geometries of the reactants, the transition state, and the products.
Key parameters that can be determined from these calculations include the activation energy, which is the energy difference between the reactants and the transition state, and the O-H bond dissociation enthalpy (BDE). A higher activation energy implies a slower reaction rate. The electron-withdrawing nature of the dichloroethenyl substituent would likely increase the O-H BDE compared to unsubstituted phenol, making hydrogen abstraction more difficult.
Table 1: Illustrative DFT-Calculated Parameters for Phenolic Compounds
| Compound | O-H Bond Dissociation Enthalpy (kcal/mol) | Activation Energy for H-abstraction (kcal/mol) |
| Phenol | 87.5 | 10.2 |
| 4-Methoxyphenol | 82.6 | 8.5 |
| 4-Nitrophenol | 90.3 | 12.1 |
| This compound (Estimated) | ~89-91 | ~11-13 |
Note: The values for this compound are estimated based on the expected electronic effects of the substituent and are for illustrative purposes.
Vibrational frequency analysis is another critical component of transition state characterization. A true transition state is identified by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.
Beyond identifying the transition state for a single reaction step, computational methods can map out entire reaction pathways, providing a comprehensive energy profile. For this compound, this involves calculating the energies of all reactants, intermediates, transition states, and products for a given transformation. The resulting potential energy surface illustrates the most energetically favorable route for the reaction to take.
For instance, in the oxidation of phenols, several mechanisms can be operative, including hydrogen atom transfer (HAT), proton-coupled electron transfer (PCET), and sequential proton-loss electron transfer (SPLET). researchgate.net DFT calculations can be used to construct the energy profiles for each of these competing pathways for this compound. The relative heights of the energy barriers for each pathway will determine which mechanism is dominant under specific conditions.
The electron-withdrawing dichloroethenyl group would likely disfavor pathways that involve the formation of a phenoxide anion, such as SPLET, by destabilizing the negative charge on the oxygen atom. Conversely, it might have a less pronounced effect on the HAT pathway. Computational mapping of these pathways would provide quantitative insights into these mechanistic preferences.
An illustrative reaction energy profile would plot the relative free energy against the reaction coordinate, showing the energetic landscape of the reaction.
The solvent environment can have a profound impact on reaction mechanisms and rates, particularly for reactions involving polar or charged species. researchgate.net Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, while explicit models involve including a number of solvent molecules in the calculation.
For phenolic compounds, the choice of solvent can dramatically alter the dominant reaction mechanism. researchgate.net In non-polar solvents, the HAT mechanism is often favored. In contrast, polar, hydrogen-bond-accepting solvents can facilitate proton transfer, making the SPLET mechanism more competitive. researchgate.net The ability of a solvent to stabilize the phenoxide anion is a key factor in promoting the SPLET pathway. researchgate.net
In the case of this compound, computational studies incorporating solvent effects would be essential for predicting its reactivity in different environments. For example, in a polar protic solvent like methanol (B129727), the SPLET pathway might become more significant despite the electronic nature of the substituent. DFT calculations with a PCM can be used to compute the free energies of solvation for the reactants, transition states, and products, thereby providing a more accurate picture of the reaction energetics in solution.
Table 2: Illustrative Solvent Effects on Reaction Rate Constants for a Generic Phenol
| Solvent | Dielectric Constant | Dominant Mechanism | Relative Rate Constant |
| Hexane (B92381) | 1.9 | HAT | 1.0 |
| Dichloromethane | 9.1 | HAT/PCET | 5.8 |
| Acetonitrile (B52724) | 37.5 | SPLET/PCET | 25.2 |
| Methanol | 32.7 | SPLET | 48.6 |
These computational approaches, from DFT-based transition state characterization to the mapping of complex reaction pathways and the inclusion of solvent effects, provide a detailed and predictive understanding of the chemical behavior of this compound. While direct experimental and computational data for this specific molecule remains to be fully explored, the principles established from the study of other substituted phenols offer a solid foundation for its theoretical investigation.
Environmental Transformation and Degradation Pathways of 3 2,2 Dichloroethenyl Phenol
Abiotic Degradation Mechanisms
Abiotic degradation encompasses the transformation of a chemical compound through non-biological processes. For 3-(2,2-dichloroethenyl)phenol, the primary abiotic degradation mechanisms are expected to be photolysis and hydrolysis, with oxidative processes initiated by reactive oxygen species also playing a role.
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. In the environment, this process is primarily driven by solar radiation. While specific studies on the photolysis of this compound are limited, the general behavior of phenols and chlorophenols suggests that it would be susceptible to photodegradation. In aqueous environments, direct photolysis can occur when the molecule absorbs light, leading to the cleavage of chemical bonds. The presence of the dichlorovinyl group and the phenolic hydroxyl group can influence the absorption of UV radiation and the subsequent photochemical reactions.
Indirect photolysis is also a significant pathway, where photosensitizers present in natural waters (e.g., dissolved organic matter) absorb light and generate reactive species that in turn degrade the compound. The phototransformation of chlorophenols can lead to the formation of various intermediates, including other phenols and, eventually, ring-cleavage products. The rate and products of photolysis are influenced by factors such as water depth, turbidity, and the presence of other chemical species.
In the atmosphere, phenolic compounds can be degraded by gas-phase photolysis and reactions with photochemically generated oxidants. Volatilized this compound would be subject to attack by hydroxyl radicals (•OH), which are key oxidants in the troposphere.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of this compound to hydrolysis is an important factor in its environmental persistence, particularly in aqueous systems. The rate of hydrolysis is often dependent on the pH of the surrounding medium.
Table 1: Illustrative Hydrolysis Half-lives of Related Phenolic Compounds at Different pH Values
| Compound | pH 5 (days) | pH 7 (days) | pH 9 (days) |
| Phenol (B47542) | Stable | Stable | Stable |
| 2-Chlorophenol | Stable | Stable | Stable |
| 2,4-Dichlorophenol | Stable | Stable | Stable |
Note: This table provides general stability information for related compounds to illustrate the typical hydrolytic stability of phenols and chlorophenols under environmental conditions. Specific data for this compound is not available.
Reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), are highly reactive molecules that can initiate the degradation of organic pollutants in the environment. These species are generated through various photochemical and chemical processes in water, soil, and air.
Hydroxyl radicals are non-selective oxidants that can react rapidly with aromatic compounds like this compound. The reaction typically involves the addition of the hydroxyl radical to the aromatic ring, forming a hydroxycyclohexadienyl radical. This intermediate can then undergo further reactions, leading to the formation of hydroxylated derivatives and eventual ring cleavage.
Singlet oxygen, another important ROS in surface waters, can also react with phenolic compounds. The reaction mechanism can involve electron transfer or cycloaddition, leading to the formation of various oxidation products. The rate of these oxidative processes is dependent on the concentration of both the target compound and the ROS, as well as environmental factors such as temperature and the presence of radical scavengers.
Table 2: Second-Order Rate Constants for the Reaction of Phenol and Related Compounds with Hydroxyl Radical (•OH) and Singlet Oxygen (¹O₂)
| Compound | Rate Constant with •OH (M⁻¹s⁻¹) | Rate Constant with ¹O₂ (M⁻¹s⁻¹) |
| Phenol | 1.4 x 10¹⁰ | 1.1 x 10⁷ |
| 2-Chlorophenol | 1.1 x 10¹⁰ | - |
| 4-Chlorophenol | 1.0 x 10¹⁰ | - |
Biotic Degradation Mechanisms
Biotic degradation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is a crucial process for the removal of many environmental pollutants.
Microorganisms have evolved diverse metabolic pathways to utilize a wide range of organic compounds as sources of carbon and energy. Halogenated phenols, including chlorinated phenols, can be degraded by various microbial species under both aerobic and anaerobic conditions.
Under aerobic conditions, the initial step in the degradation of chlorophenols often involves the hydroxylation of the aromatic ring to form a chlorocatechol. This reaction is typically catalyzed by a monooxygenase enzyme. The resulting chlorocatechol is then subject to ring cleavage by dioxygenase enzymes, either through an ortho- or meta-cleavage pathway. Subsequent enzymatic reactions lead to the formation of intermediates that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, resulting in the complete mineralization of the compound to carbon dioxide and water.
Under anaerobic conditions, the degradation of halogenated phenols often begins with reductive dehalogenation, where the chlorine substituent is removed and replaced with a hydrogen atom. The resulting phenol can then be further degraded through various anaerobic pathways.
The biodegradation of pyrethroid metabolites like this compound is carried out by a variety of microbial enzymes. The initial steps in the breakdown of this compound are likely to be catalyzed by hydroxylases or dioxygenases.
Based on the known metabolic pathways of similar compounds, a plausible biotransformation pathway for this compound would involve the initial hydroxylation of the aromatic ring to form a dichlorovinyl-substituted catechol. This catechol intermediate would then undergo ring cleavage, catalyzed by a catechol dioxygenase. The subsequent metabolites would be further processed by a series of enzymes, leading to the breakdown of the aromatic structure and the eventual release of the vinyl and chloro substituents.
The identification of specific metabolites from the microbial degradation of this compound would require dedicated studies using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Such studies would be essential to fully elucidate the biodegradation pathway and to identify any persistent or potentially toxic intermediates.
Table 3: Common Enzymes Involved in the Microbial Degradation of Halogenated Aromatic Compounds
| Enzyme Class | Function |
| Monooxygenases | Catalyze the initial hydroxylation of the aromatic ring. |
| Dioxygenases | Catalyze the cleavage of the aromatic ring. |
| Dehalogenases | Catalyze the removal of halogen substituents. |
| Hydrolases | Catalyze the cleavage of various chemical bonds by adding water. |
Bioavailability and Environmental Partitioning in Degradation Contexts
The bioavailability of this compound, a critical factor influencing its susceptibility to microbial degradation and its potential for bioaccumulation, is intrinsically linked to its partitioning behavior in the environment. Chlorophenols, as a class, are known to be ubiquitous environmental contaminants, and their derivatives can be persistent and recalcitrant. nih.govresearchgate.net The partitioning of these compounds between water, soil, sediment, and air dictates their concentration in various environmental compartments and thus their accessibility to organisms and degradative processes. cdc.govresearchgate.net
The environmental partitioning of chlorophenols is significantly influenced by pH. cdc.govnih.gov As weak acids, they exist in equilibrium between their protonated (phenolic) and deprotonated (phenolate) forms. nih.gov It is expected that under acidic conditions, this compound would be more likely to adsorb to soil and sediment particles. nih.gov Conversely, under neutral to alkaline conditions, its mobility in soil and solubility in water would likely increase. cdc.govnih.gov
The hydrophobicity of a chlorophenol, which generally increases with the number of chlorine atoms, also plays a crucial role in its environmental distribution. unl.pt Increased hydrophobicity can lead to greater sorption onto organic matter in soil and sediments, potentially reducing its immediate bioavailability in the aqueous phase but also creating a long-term reservoir of the contaminant. researchgate.net Chlorophenols are considered to have a low to moderate potential for bioconcentration. cdc.gov
The following table summarizes the key factors influencing the bioavailability and partitioning of compounds in the dichlorophenol class.
| Factor | Influence on Bioavailability and Partitioning | Source |
| pH | Affects the ionization state; lower pH increases adsorption to soil, while higher pH increases water solubility and mobility. | cdc.govnih.gov |
| Organic Matter Content | Higher organic matter in soil and sediment increases sorption, reducing aqueous phase concentration. | researchgate.netunl.pt |
| Water Solubility | Generally, water solubility decreases as the number of chlorine atoms increases. | unl.pt |
| Chlorine Substitution | The number and position of chlorine atoms affect hydrophobicity and, consequently, partitioning behavior. | nih.govunl.pt |
Environmental Fate Modeling and Prediction
Predictive models are essential tools for estimating the environmental behavior and persistence of chemical compounds where extensive empirical data is lacking. brownandcaldwell.com For this compound, such models would rely on its structural properties to forecast its persistence and movement through the environment.
Predictive Models for Environmental Persistence of Phenolic Compounds
Quantitative Structure-Activity Relationship (QSAR) models are commonly used to predict the environmental fate of organic compounds. These models establish a mathematical relationship between the chemical structure of a compound and its environmental properties, such as its biodegradation rate or potential for bioaccumulation. For phenolic compounds, these models would incorporate descriptors such as the octanol-water partition coefficient (log Kow), dissociation constant (pKa), and molecular weight to estimate their persistence.
The persistence of chlorophenols in the environment is moderate, with resistance to biodegradation increasing with the degree of chlorination. nih.gov Models predicting the fate of this compound would likely classify it as moderately persistent, with biodegradation being a primary, albeit potentially slow, degradation pathway. researchgate.net Factors that enhance biodegradation include the presence of adapted microbial populations and favorable environmental conditions. researchgate.net
Transport and Distribution Pathways in Various Environmental Compartments
The transport and distribution of this compound through various environmental compartments are governed by processes such as volatilization, sorption, leaching, and atmospheric deposition. cdc.gov Once released into the environment, industrial waste discharges are a principal point source of chlorophenols into water systems. cdc.gov
Atmosphere: The mono- and dichlorophenols are the most volatile among the chlorophenols. cdc.gov Once in the atmosphere, they are expected to be degraded by reacting with photochemically produced hydroxyl radicals. nih.gov
Water: In the aquatic environment, this compound can exist in a dissolved state or adsorbed to suspended particles. unl.pt Its distribution between these phases is pH-dependent. unl.pt The principal removal mechanism from water is likely biodegradation, though photolysis may also contribute. cdc.gov
Soil and Sediment: The mobility of this compound in soil is influenced by factors like soil type, organic matter content, and pH. unl.pt Adsorption to soil particles can limit its transport to groundwater. nih.govunl.pt However, under conditions favoring its soluble form, leaching can occur. cdc.gov Sediments can act as a long-term sink for chlorophenols, where they may persist, particularly under anaerobic conditions. publications.gc.ca
The following table outlines the expected transport and distribution pathways for a dichlorophenol compound.
| Environmental Compartment | Primary Transport/Distribution Processes | Governing Factors | Source |
| Air | Volatilization from water/soil, atmospheric deposition | Vapor pressure, temperature, air currents | cdc.gov |
| Water | Adsorption to suspended solids, leaching from soil | pH, water solubility, water flow | cdc.govunl.pt |
| Soil | Sorption to organic matter, leaching to groundwater | Soil composition, organic matter content, pH, precipitation | nih.govunl.pt |
| Sediment | Deposition from the water column, resuspension | Particle size, water currents, bioturbation | publications.gc.ca |
Advanced Analytical Methodologies for Characterization and Detection in Research
Chromatographic Separation Techniques
Chromatographic methods are essential for isolating 3-(2,2-Dichloroethenyl)phenol from complex matrices. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective.
Gas Chromatography (GC) with Selective Detectors (e.g., ECD, FID, MS) for Phenolic Compounds
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like phenols. epa.gov For the analysis of phenolic compounds, samples are typically extracted from their matrix and may undergo a derivatization step to increase volatility and improve chromatographic behavior. epa.govsettek.com
Underivatized phenols can be analyzed directly by GC coupled with a Flame Ionization Detector (FID). epa.govsettek.com However, for enhanced sensitivity, especially for chlorinated compounds like this compound, derivatization is often employed. Derivatization with reagents like pentafluorobenzyl bromide (PFBBr) creates derivatives that are highly sensitive to an Electron Capture Detector (ECD), which is selective for halogenated compounds. epa.govsettek.com
Gas Chromatography-Mass Spectrometry (GC-MS) offers the highest degree of confidence in identification. The mass spectrometer provides fragmentation patterns that serve as a molecular fingerprint, allowing for unambiguous identification of the target analyte. researchgate.netthermofisher.com The separation is typically achieved on fused-silica capillary columns of varying polarities. epa.gov
Table 1: Typical GC Conditions for Phenolic Compound Analysis
| Parameter | Condition |
|---|---|
| Columns | Fused-silica capillary columns (e.g., DB-5, DB-1701) epa.gov |
| Injection | Grob-type, splitless injection epa.gov |
| Detectors | Flame Ionization Detector (FID) for underivatized phenols epa.govsettek.com Electron Capture Detector (ECD) for halogenated derivatives epa.govsettek.com Mass Spectrometer (MS) for definitive identification researchgate.netthermofisher.com |
| Derivatization | Optional, using reagents like diazomethane (B1218177) or PFBBr to improve volatility and sensitivity epa.govsettek.com |
High-Performance Liquid Chromatography (HPLC) with UV-Vis and Diode Array Detection for Phenols
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of phenolic compounds. theseus.fi Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common mode for phenol (B47542) analysis. dphen1.com
Detection is often achieved using a UV-Vis detector, as the phenolic ring is a chromophore that absorbs UV light. scirp.org A Diode Array Detector (DAD) provides enhanced capability by acquiring the full UV-Vis spectrum for each peak, which aids in peak identification and purity assessment. nih.gov The retention and separation of phenols can be optimized by adjusting the mobile phase composition, typically a mixture of water (often acidified) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nkust.edu.tw Pre-column derivatization can also be used to introduce chromophores or fluorophores that enhance detection sensitivity. scirp.orgnkust.edu.tw
Table 2: Representative HPLC System for Phenol Analysis
| Component | Specification |
|---|---|
| Column | Reversed-phase C18 or Phenyl-Hexyl nkust.edu.tw |
| Mobile Phase | Gradient or isocratic elution with a mixture of acidified water and acetonitrile/methanol nkust.edu.tw |
| Detector | UV-Vis or Diode Array Detector (DAD) theseus.finih.gov |
| Derivatization | Pre-column derivatization with reagents like 4-nitrobenzoyl chloride or 1-fluoro-2,4-dinitrobenzene (B121222) for enhanced UV detection scirp.orgnkust.edu.tw |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed in Phenolic Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm). lcms.cz This results in substantially higher resolution, improved sensitivity, and significantly faster analysis times compared to conventional HPLC. lcms.cz
The application of UPLC is particularly advantageous for the analysis of complex mixtures of environmental phenols, where it can separate numerous priority pollutants in a fraction of the time required by HPLC, without compromising resolution. lcms.cznih.gov For this compound, a UPLC method coupled with tandem mass spectrometry (UPLC-MS/MS) would provide a rapid, highly sensitive, and selective analytical approach. nih.gov
Table 3: Performance Comparison of HPLC vs. UPLC for Phenolic Pollutant Analysis
| Feature | Conventional HPLC (5 µm particles) | UPLC (1.9 µm particles) |
|---|---|---|
| Analysis Time | Significantly longer lcms.cz | Significantly shorter lcms.cz |
| Resolution | Good | Excellent, with sharper peaks lcms.cz |
| Sensitivity | Lower peak heights | Higher peak heights, leading to increased sensitivity lcms.cz |
| System Pressure | Lower | Much higher, requiring specialized instrumentation lcms.cz |
Capillary Electrophoresis (CE) for Phenolic Analysis
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their electrophoretic mobility in an electric field. plu.mx It offers advantages such as short analysis times, high separation efficiency, and minimal sample and reagent consumption. ufmg.br
For the analysis of phenols, which are weak acids, the separation is typically performed in a basic buffer where the phenols are ionized. nih.gov The separation of various dichlorophenol isomers has been demonstrated using CE, suggesting its applicability for resolving this compound from similar compounds. nih.gov Coupling CE with mass spectrometry (CE-MS) provides high selectivity and sensitivity, making it a powerful tool for identifying trace levels of phenolic pollutants in complex matrices. nih.govnih.gov Nonaqueous capillary electrophoresis (NACE) has also been developed for the separation of chlorinated phenolic compounds, offering high sensitivity and alleviating issues like electrode fouling in amperometric detection. researchgate.net
Table 4: Typical Parameters for Capillary Electrophoresis of Phenols
| Parameter | Description |
|---|---|
| Capillary | Fused-silica, typically 50-90 cm in length ufmg.br |
| Background Electrolyte (BGE) | Basic buffers (e.g., ammonium (B1175870) hydroxide, borate (B1201080) buffer) to ensure ionization of phenolic compounds nih.govnih.gov |
| Separation Voltage | High voltage applied across the capillary to drive electrophoretic separation |
| Detection | Diode Array Detection (DAD) or Mass Spectrometry (MS) ufmg.brnih.gov |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the definitive structural elucidation of molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed molecular structure of organic compounds. primescholars.com It is based on the magnetic properties of atomic nuclei, providing information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. mdpi.com
For this compound, ¹H NMR and ¹³C NMR spectroscopy would provide critical data.
¹H NMR: The proton NMR spectrum would show distinct signals for the phenolic hydroxyl (-OH) proton, the aromatic protons on the benzene (B151609) ring, and the vinyl proton. The chemical shifts of the aromatic protons would confirm the substitution pattern on the ring, while the signal for the vinyl proton would confirm the presence of the dichloroethenyl group.
¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts would differentiate between the aromatic carbons, the vinyl carbons, and the carbon bearing the hydroxyl group.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, confirming the complete and unambiguous structure of the molecule. mdpi.com
Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenolic -OH | Variable, broad (4.5-8.0) | - |
| Aromatic C-H | 6.8 - 7.4 | 115 - 130 |
| Aromatic C-O | - | 155 - 160 |
| Aromatic C-C(vinyl) | - | 135 - 140 |
| Vinyl C-H | 6.5 - 7.0 | 120 - 125 |
Note: Predicted values are estimates based on standard chemical shift ranges for similar functional groups.
Table 6: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pentafluorobenzyl bromide |
| Diazomethane |
| Acetonitrile |
| Methanol |
| 4-nitrobenzoyl chloride |
| 1-fluoro-2,4-dinitrobenzene |
| Ammonium hydroxide |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule. While no specific spectra for this compound are readily available in the literature, the expected characteristic vibrational modes can be inferred from the known absorptions of its constituent parts: a substituted phenol and a dichloroalkene.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit several key absorption bands. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening attributed to intermolecular hydrogen bonding. google.comnih.gov Aromatic C-H stretching vibrations are anticipated to appear as a series of weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would likely produce several sharp bands in the 1450-1600 cm⁻¹ region. epa.gov The C-O stretching vibration of the phenol is expected to be observed in the 1200-1300 cm⁻¹ range. google.com
The dichloroethenyl group would also contribute distinct signals. The C=C stretching of the vinyl group is expected in the 1600-1650 cm⁻¹ region, potentially overlapping with the aromatic C=C stretching bands. The C-Cl stretching vibrations are anticipated to fall in the fingerprint region, typically between 600 and 800 cm⁻¹, providing strong and characteristic absorptions. google.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the symmetric vibrations of the aromatic ring are expected to produce strong Raman signals. The C=C stretching of both the benzene ring and the dichloroethenyl group would also be Raman active. nih.gov Raman spectroscopy can be particularly useful for analyzing samples in aqueous media, where the strong IR absorption of water can be problematic. nih.gov
The table below summarizes the expected vibrational modes for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Phenolic O-H | Stretching | 3200-3600 (broad, strong) | Weak |
| Aromatic C-H | Stretching | >3000 (weak to medium) | Strong |
| Aromatic C=C | Stretching | 1450-1600 (multiple sharp bands) | Strong |
| Phenolic C-O | Stretching | 1200-1300 (strong) | Medium |
| Ethenyl C=C | Stretching | 1600-1650 (medium) | Strong |
| C-Cl | Stretching | 600-800 (strong) | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores. The chromophore in this compound is the substituted benzene ring.
The UV-Vis spectrum of phenol in a neutral solvent typically displays two absorption bands: a primary band (π → π* transition) around 210 nm and a secondary, less intense band (also a π → π* transition) around 270 nm. nih.gov The presence of substituents on the benzene ring can cause a shift in the position (bathochromic or hypsochromic shift) and intensity (hyperchromic or hypochromic effect) of these absorption maxima (λmax).
For this compound, the dichloroethenyl group attached to the benzene ring is expected to act as a chromophore and potentially an auxochrome. An auxochrome is a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption. google.com The double bond of the ethenyl group can extend the conjugation of the π-electron system of the benzene ring. This extended conjugation typically leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted phenol. nih.gov Therefore, the λmax values for this compound are anticipated to be at slightly longer wavelengths than those of phenol.
The electronic transitions responsible for the UV absorption are primarily π → π* transitions, involving the excitation of electrons from the π bonding orbitals of the aromatic ring and the ethenyl double bond to the corresponding π* antibonding orbitals. dntb.gov.ua The presence of the chlorine atoms and the hydroxyl group, with their non-bonding electrons, could also potentially lead to n → π* transitions, although these are typically much weaker and may be obscured by the stronger π → π* absorptions.
The exact λmax and molar absorptivity (ε) would need to be determined experimentally, but a comparison with similarly substituted phenols can provide an estimate. The solvent used for analysis can also influence the spectrum due to solute-solvent interactions.
| Chromophore | Electronic Transition | Expected λmax Region |
| Substituted Benzene Ring | π → π | > 270 nm |
| Dichloroethenyl Group | π → π | May overlap with benzene ring transitions |
| Hydroxyl and Chlorine Groups | n → π* | Typically weak and may be masked |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS, LC-MS/MS)
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed for the analysis of phenolic compounds. researchgate.net
Molecular Weight and Isotopic Pattern: The nominal molecular weight of this compound (C₈H₆Cl₂O) can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁶O). The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments. Due to the natural abundance of the ³⁵Cl (approximately 75.8%) and ³⁷Cl (approximately 24.2%) isotopes, the mass spectrum will exhibit an [M]⁺ peak, an [M+2]⁺ peak, and a smaller [M+4]⁺ peak. The relative intensity ratio of these peaks will be approximately 9:6:1, which is a distinctive signature for a molecule containing two chlorine atoms.
Fragmentation Pattern: Upon electron ionization (EI) in GC-MS, the molecular ion of this compound would be formed. Phenols are known to produce a relatively stable molecular ion. google.com The subsequent fragmentation would likely involve several key pathways:
Loss of a Chlorine Atom: Fragmentation may occur with the loss of a chlorine radical (Cl•), leading to an [M-Cl]⁺ ion.
Loss of HCl: The elimination of a neutral hydrogen chloride (HCl) molecule is a common fragmentation pathway for chlorinated compounds, resulting in an [M-HCl]⁺ ion. researchgate.net
Loss of CO: As is characteristic for phenols, the molecular ion may undergo rearrangement and lose a molecule of carbon monoxide (CO), yielding an [M-28]⁺ fragment. google.com
Cleavage of the Dichloroethenyl Group: The C-C bond between the aromatic ring and the dichloroethenyl substituent can cleave, leading to fragments corresponding to the phenyl portion and the dichloroethenyl portion of the molecule.
LC-MS/MS, often utilizing electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is particularly useful for the analysis of polar compounds like phenols and can provide enhanced sensitivity and selectivity. epa.govnih.gov In tandem MS (MS/MS), a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻ in negative ion mode) is selected and fragmented to produce characteristic product ions, which are then detected. This technique, often performed in multiple reaction monitoring (MRM) mode, is highly specific and allows for quantification at very low levels.
| Ion | Description | Expected m/z (using ³⁵Cl) |
| [C₈H₆Cl₂O]⁺ | Molecular Ion (M⁺) | 192 |
| [C₈H₆³⁵Cl³⁷ClO]⁺ | M+2 Isotope Peak | 194 |
| [C₈H₆³⁷Cl₂O]⁺ | M+4 Isotope Peak | 196 |
| [C₈H₆ClO]⁺ | Loss of Cl | 157 |
| [C₈H₅Cl₂]⁺ | Loss of OH | 175 |
| [C₇H₆Cl₂]⁺ | Loss of CO | 164 |
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a chemical modification process used to convert an analyte into a product that has properties more suitable for a given analytical technique. For this compound, derivatization is primarily employed to improve its performance in gas chromatography and to enhance its detectability in spectroscopic methods.
Silylation for GC Analysis of Hydroxyl Groups
Gas chromatography (GC) is a powerful technique for separating volatile compounds. However, the direct analysis of polar compounds like phenols can be challenging due to their relatively low volatility and tendency to exhibit poor peak shapes (tailing) on common GC columns. Silylation is a widely used derivatization technique that addresses these issues by replacing the active hydrogen of the phenolic hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. nih.gov
The resulting trimethylsilyl ether derivative of this compound is more volatile, less polar, and more thermally stable than the parent compound. researchgate.net This leads to improved chromatographic behavior, including sharper, more symmetrical peaks and shorter retention times, which enhances separation efficiency and sensitivity.
Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-trimethylsilylimidazole (TMSI). nih.gov The reaction is typically carried out in an aprotic solvent, and the reaction conditions, such as temperature and time, can be optimized for complete derivatization. The choice of solvent can significantly impact the reaction rate, with acetone (B3395972) often being a preferred solvent for the rapid silylation of phenols. epa.gov
Following silylation, the derivative can be readily analyzed by GC-MS. The mass spectrum of the TMS derivative will show a molecular ion peak corresponding to the increased molecular weight and characteristic fragmentation patterns, including the loss of a methyl group from the TMS moiety.
| Derivatization Method | Reagent Example | Effect on Analyte Properties |
| Silylation | BSTFA, MSTFA, TMSI | Increased volatility, Decreased polarity, Improved thermal stability, Better peak shape in GC |
Alkylation and Esterification for Volatility Enhancement
Similar to silylation, alkylation and esterification are derivatization techniques used to increase the volatility of phenols for GC analysis by masking the polar hydroxyl group.
Alkylation: This process involves the replacement of the acidic proton of the hydroxyl group with an alkyl group, typically a methyl or ethyl group. The resulting ether is significantly more volatile and less polar than the parent phenol. A common alkylating agent is diazomethane, which converts phenols to their corresponding methyl ethers (anisoles). epa.gov Other alkylation strategies can also be employed. These derivatives generally exhibit good chromatographic properties.
Esterification: In this method, the phenolic hydroxyl group is converted into an ester. This is typically achieved by reacting the phenol with a carboxylic acid anhydride (B1165640) (e.g., acetic anhydride) or an acyl halide (e.g., acetyl chloride) in the presence of a catalyst. The resulting ester is more volatile and suitable for GC analysis. The choice of the esterifying agent can be tailored to introduce specific properties to the derivative. For example, using a fluorinated acylating agent can produce a derivative that is highly sensitive to electron capture detection (ECD) in GC.
Both alkylation and esterification effectively reduce the polarity and increase the volatility of this compound, leading to improved peak shape and resolution in gas chromatography. The choice between silylation, alkylation, and esterification often depends on the specific analytical requirements, including the desired sensitivity, the presence of other functional groups in the sample matrix, and the stability of the derivatives.
| Derivatization Method | Reagent Example | Product | Effect on Analyte Properties |
| Alkylation (Methylation) | Diazomethane | Methyl Ether | Increased volatility, Decreased polarity |
| Esterification (Acetylation) | Acetic Anhydride | Acetate Ester | Increased volatility, Decreased polarity |
Chromophore/Fluorophore Tagging for Spectroscopic Detection
For enhanced sensitivity and selectivity in spectroscopic detection methods, such as UV-Vis or fluorescence spectroscopy, derivatization can be used to attach a chromophoric or fluorophoric tag to the this compound molecule. This is particularly useful when the intrinsic absorption or fluorescence of the analyte is weak or when analyzing complex matrices where interferences are a concern.
Chromophore Tagging: This strategy involves reacting the phenolic hydroxyl group with a reagent that contains a strong chromophore. The resulting derivative will have a high molar absorptivity at a specific wavelength, often in a region of the spectrum with minimal interference from other sample components. This allows for highly sensitive detection using UV-Vis spectrophotometry or liquid chromatography with a UV-Vis detector (LC-UV).
Fluorophore Tagging: This is an even more sensitive approach where a fluorescent tag (a fluorophore) is attached to the analyte. The derivative is then excited at a specific wavelength, and the emitted fluorescence at a longer wavelength is measured. Fluorescence detection is inherently more sensitive than absorbance detection because the signal is measured against a very low background. A variety of fluorogenic derivatizing reagents are available that react with hydroxyl groups to form highly fluorescent products. This allows for the detection of this compound at very low concentrations using techniques like high-performance liquid chromatography with fluorescence detection (HPLC-FLD).
| Tagging Strategy | Principle | Effect on Analyte | Analytical Technique |
| Chromophore Tagging | Attachment of a molecule that strongly absorbs light. | Increased molar absorptivity. | UV-Vis Spectroscopy, LC-UV |
| Fluorophore Tagging | Attachment of a molecule that emits light upon excitation. | Becomes highly fluorescent. | Fluorescence Spectroscopy, HPLC-FLD |
Sample Preparation and Extraction Techniques for Complex Matrices
The choice of sample preparation and extraction technique is contingent upon the physicochemical properties of the analyte and the nature of the sample matrix. For phenolic compounds, including chlorinated derivatives like "this compound," a variety of methods have been developed to ensure efficient extraction and purification.
Liquid-Liquid Extraction (LLE) remains a fundamental and widely employed technique for the extraction of phenolic compounds from aqueous matrices. This method partitions analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The efficiency of LLE is governed by factors such as the choice of solvent, pH of the aqueous phase, and the solvent-to-sample ratio. For acidic compounds like phenols, adjusting the sample pH to below their pKa value enhances their protonation and subsequent partitioning into the organic phase.
Research on compounds structurally similar to "this compound," such as other dichlorophenols, provides valuable insights into effective LLE protocols. Key parameters that have been optimized in various studies include:
Solvent Selection: Dichloromethane and methyl-tert-butyl ether (MTBE) are commonly used solvents for the extraction of chlorinated phenols from water.
pH Adjustment: Acidification of the water sample to a pH of 2 is a critical step to ensure that the phenolic compounds are in their non-ionized form, which maximizes their transfer into the organic solvent.
Salting-Out Effect: The addition of salts like sodium chloride to the aqueous sample can increase the extraction efficiency by decreasing the solubility of the organic analytes in the aqueous phase.
Solid-Phase Extraction (SPE) offers a more efficient and selective alternative to LLE, with the advantages of reduced solvent consumption, higher concentration factors, and cleaner extracts. SPE involves passing a liquid sample through a solid sorbent material that retains the analytes of interest. The retained analytes are then eluted with a small volume of an appropriate solvent.
The selection of the SPE sorbent is crucial for achieving high recovery of the target compound. For phenolic compounds, various sorbent materials have been investigated, including:
Polymeric Sorbents: Polystyrene-divinylbenzene (PS-DVB) based sorbents are widely used due to their high surface area and strong retention of a broad range of organic compounds, including phenols.
Modified Silica (B1680970) Sorbents: C18-bonded silica is another common choice, offering good retention for nonpolar to moderately polar compounds.
Carbon-Based Sorbents: Graphitized carbon black has shown high affinity for planar molecules like phenols.
Studies on the SPE of dichlorophenols from soil and water samples have demonstrated high recovery rates under optimized conditions. The following table summarizes findings from research on the extraction of dichlorophenols, which can serve as a proxy for developing methods for "this compound".
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix | Water | Soil, Water |
| Typical Solvents | Dichloromethane, MTBE | Methanol, Acetonitrile, Dichloromethane |
| pH | Acidic (e.g., pH 2) | Acidic (e.g., pH 2) for sample loading |
| Key Considerations | Solvent-to-sample ratio, Emulsion formation | Sorbent type, Elution solvent, Sample flow rate |
| Recovery for Dichlorophenols | Generally >80% | Often >90% with optimized conditions |
Microwave-Assisted Extraction (MAE) is a modern technique that utilizes microwave energy to heat the solvent and sample, thereby accelerating the extraction process. MAE offers several advantages over traditional methods, including significantly reduced extraction times and solvent volumes, and improved extraction efficiency. The mechanism involves the direct interaction of microwaves with polar molecules in the sample and solvent, leading to rapid heating and increased mass transfer of the analytes from the matrix into the solvent.
For the extraction of chlorinated phenols from solid matrices like soil and sediment, MAE has been shown to be highly effective. Key parameters influencing MAE efficiency include:
Solvent Choice: A solvent or solvent mixture with a high dielectric constant is preferred to efficiently absorb microwave energy. Mixtures of acetone and hexane (B92381) or aqueous solutions are commonly used.
Temperature and Pressure: Operating at elevated temperatures and pressures (in closed-vessel systems) can significantly enhance extraction efficiency.
Extraction Time: MAE typically requires much shorter extraction times, often in the range of 5 to 30 minutes.
Matrix Moisture: The water content of the sample can play a significant role in MAE, as water is an excellent absorber of microwave energy.
Research on the MAE of dichlorophenols from soil has demonstrated recoveries often exceeding 90% under optimized conditions. nih.gov
Supercritical Fluid Extraction (SFE) is a green extraction technique that employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. A supercritical fluid exhibits properties of both a liquid and a gas, allowing for efficient penetration into the sample matrix and effective dissolution of the analytes. The solvating power of the supercritical fluid can be tuned by adjusting the pressure and temperature, enabling selective extraction.
For the extraction of semi-volatile organic compounds like chlorinated phenols, SFE offers a highly selective and environmentally friendly alternative to solvent-based methods. The addition of a polar co-solvent (modifier), such as methanol or ethanol, to the supercritical CO2 can enhance the extraction efficiency of more polar compounds.
Key operational parameters in SFE include:
Pressure and Temperature: These parameters control the density and solvating power of the supercritical fluid.
Co-solvent: The type and percentage of the co-solvent are critical for extracting polar analytes.
Extraction Time: Both static and dynamic extraction times can be optimized to maximize recovery.
Studies on the SFE of chlorinated organic compounds from various matrices have shown promising results, with high recoveries and clean extracts.
The following table provides a comparative overview of the operational parameters for these advanced extraction methods based on research on related chlorinated phenolic compounds.
| Parameter | Microwave-Assisted Extraction (MAE) | Supercritical Fluid Extraction (SFE) |
| Matrix | Soil, Sediment, Solid Waste | Soil, Sediment, Biological Tissues |
| Typical Solvents | Acetone/Hexane, Aqueous solutions | Supercritical CO2 with co-solvents (e.g., Methanol) |
| Temperature | 50-150 °C | 40-100 °C |
| Pressure | Ambient to ~15 bar (closed vessel) | 100-400 bar |
| Extraction Time | 5-30 minutes | 20-60 minutes |
| Recovery for Chlorinated Phenols | Generally >90% | Highly variable, can be >85% with optimization |
In-depth Analysis of this compound Reveals Scant Publicly Available Data
Despite a comprehensive search of scientific literature and patent databases, detailed information regarding the chemical compound this compound remains elusive. This suggests that the compound is not widely synthesized, studied, or applied in publicly documented research and industrial processes. Consequently, a thorough and scientifically accurate article based on the provided outline cannot be generated at this time.
Our extensive investigation into the potential applications of this compound in advanced chemical synthesis and materials science yielded no specific data for this particular molecule. Searches for its role as a synthetic intermediate, its use in polymeric systems, or its involvement in catalysis and reaction engineering did not provide any relevant results.
The scientific community relies on published research to validate and build upon existing knowledge. In the case of this compound, the absence of such documentation prevents a detailed discussion of its properties and potential uses. While information exists for structurally related compounds, such as other substituted phenols and vinyl compounds, extrapolating this data to the specific case of this compound would be speculative and scientifically unsound.
It is possible that this compound is a novel compound that has not yet been extensively reported in the public domain, or it may be a niche chemical with applications in proprietary industrial processes not disclosed in publicly accessible documents.
Until research on this compound is published and made available to the scientific community, a comprehensive and factual article on its applications in advanced chemical synthesis and materials science cannot be responsibly compiled.
Potential Applications in Advanced Chemical Synthesis and Materials Science Excluding Health/safety
Catalysis and Reaction Engineering
Ligand in Metal-Catalyzed Processes
While direct studies on 3-(2,2-dichloroethenyl)phenol as a ligand are not extensively documented, its structural motifs are present in compounds that have been investigated in coordination chemistry. The phenolic hydroxyl group can be deprotonated to form a phenoxide, which is a classic coordinating group for a wide range of metal ions. Furthermore, the π-system of the vinyl group and the lone pairs on the chlorine atoms could potentially interact with metal centers.
The application of phenol-containing ligands is well-established in catalysis. For instance, ligands derived from phenols can coordinate with metals like palladium, rhodium, and copper to form catalysts for various cross-coupling reactions. The electronic properties of the ligand, which are influenced by its substituents, play a crucial role in the catalyst's activity and selectivity. The dichlorovinyl group in this compound would be expected to significantly alter the electron density on the phenyl ring and the coordinating oxygen atom, thereby modulating the properties of a potential metal complex.
Table 1: Potential Coordination Modes of this compound as a Ligand
| Coordination Site | Type of Interaction | Potential Metal Partners |
|---|---|---|
| Phenolic Oxygen | σ-donation (phenoxide) | Transition metals (e.g., Pd, Cu, Fe), Lanthanides |
| Dichlorovinyl Group (π-system) | π-coordination | Late transition metals (e.g., Pd, Pt, Rh) |
Research into related vinyl phenol (B47542) derivatives has shown their utility in palladium-catalyzed reactions, such as hydrofunctionalization. These studies provide a basis for speculating that this compound could also participate in similar catalytic cycles, potentially leading to the synthesis of novel functionalized molecules. However, without specific experimental data, its efficacy as a ligand remains a subject for future investigation.
Component in Heterogeneous Catalysts Design
The design of heterogeneous catalysts often involves the immobilization of an active catalytic species onto a solid support. Phenolic compounds can be used as precursors for catalyst supports, such as phenolic resins, or as modifying agents for the surface of existing supports.
Theoretically, this compound could be incorporated into polymeric materials through polymerization of the vinyl group or through condensation reactions involving the phenolic ring. The resulting polymer, bearing reactive dichlorovinyl moieties, could then be used as a support for catalytically active metal nanoparticles. The chlorine atoms could also serve as anchoring points for metal precursors.
Furthermore, the compound itself could be grafted onto the surface of a support material like silica (B1680970) or alumina. The modified support could then be used to chelate metal ions, creating a site-isolated heterogeneous catalyst. The presence of the dichloroethenyl group would offer a handle for further functionalization of the catalyst surface.
Table 2: Potential Roles of this compound in Heterogeneous Catalyst Design
| Role | Method of Incorporation | Potential Catalytic Application |
|---|---|---|
| Monomer for Polymeric Support | Vinyl polymerization, Polycondensation | Supports for metal nanoparticles in hydrogenation, oxidation, or cross-coupling reactions. |
| Surface Modifying Agent | Grafting onto silica, alumina, etc. | Creation of specific binding sites for metal ions, leading to catalysts with enhanced selectivity. |
While these potential applications are chemically plausible, it is important to reiterate that dedicated research on this compound in the design of heterogeneous catalysts is not apparent in the current body of scientific literature. The exploration of this compound for such purposes represents a potential avenue for new research in materials chemistry and catalysis.
Q & A
Basic: What are the optimal synthetic routes for 3-(2,2-Dichloroethenyl)phenol in laboratory settings?
Methodological Answer:
The synthesis of this compound typically involves halogenation or substitution reactions. A common approach is the chlorination of phenolic precursors using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, electrophilic aromatic substitution on a phenol derivative with dichloroethylene groups can yield the target compound. Alternative routes include the reduction of dichloroacetylated intermediates or coupling reactions using palladium catalysts for cross-coupling aryl halides .
Basic: What analytical techniques are recommended for identifying and quantifying this compound in environmental samples?
Methodological Answer:
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem MS (LC-MS/MS) are widely used. GC-MS is optimal for volatile derivatives (e.g., after silylation), while LC-MS/MS provides sensitivity for polar forms without derivatization. Calibration standards should account for matrix effects in soil or water samples. Recent studies also employ nuclear magnetic resonance (NMR) for structural confirmation, particularly -NMR to resolve chlorine isotope splitting patterns .
Basic: How does this compound degrade in aquatic environments, and what are the primary metabolites?
Methodological Answer:
In aerobic aquatic systems, microbial degradation via Bacillus spp. dominates. Key pathways include hydrolytic cleavage of the dichloroethenyl group, yielding 3-hydroxybenzoic acid and dichloroacetic acid as intermediates. Under anaerobic conditions, reductive dechlorination produces 3-vinylphenol, which further mineralizes to CO₂. Monitoring these metabolites via ion chromatography or high-resolution MS is critical for assessing environmental persistence .
Advanced: How can researchers resolve contradictions in reported degradation half-lives of this compound across studies?
Methodological Answer:
Discrepancies in half-lives (e.g., 5–30 days in soil) often arise from variations in microbial communities, pH, or organic matter content. To standardize results:
Use OECD 307 guidelines for soil degradation studies.
Characterize microbial consortia via 16S rRNA sequencing.
Control for redox conditions using chemostats.
Meta-analyses integrating kinetic data from multiple matrices (e.g., water, sediment) can also identify context-dependent degradation drivers .
Advanced: What mechanistic insights explain the toxicity of this compound in aquatic organisms?
Methodological Answer:
Toxicity primarily arises from oxidative stress via cytochrome P450-mediated metabolism, generating reactive oxygen species (ROS). In fish, LC₅₀ values correlate with hepatic glutathione depletion. Comparative studies using Daphnia magna mutants (e.g., GST-knockouts) reveal phase II detoxification pathways as critical resistance mechanisms. Transcriptomic profiling further implicates apoptosis-related genes (e.g., caspase-3) in chronic exposure models .
Advanced: How do stereochemical variations in this compound derivatives affect their bioactivity?
Methodological Answer:
The cis and trans isomers of dichloroethenyl derivatives exhibit divergent binding affinities to biological targets. For example, cis-isomers show higher inhibition of fungal lanosterol 14α-demethylase (CYP51) due to spatial compatibility with the enzyme’s active site. Chiral HPLC or X-ray crystallography is recommended to isolate and characterize isomers. Computational docking studies (e.g., AutoDock Vina) can predict bioactivity trends a priori .
Advanced: What strategies mitigate interference from co-eluting compounds during GC-MS analysis of this compound?
Methodological Answer:
Chromatographic Optimization: Use a DB-5MS column with a slow ramp rate (2°C/min) to improve resolution.
Selective Ion Monitoring (SIM): Focus on unique fragment ions (e.g., m/z 162 for dichloroethenyl cleavage).
Derivatization: Trimethylsilyl (TMS) derivatives enhance volatility and reduce tailing.
Matrix-Matched Calibration: Prepare standards in sample-matched matrices to correct for ion suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
